molecular formula C23H26N4O3 B2834945 4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1171782-34-5

4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2834945
CAS No.: 1171782-34-5
M. Wt: 406.486
InChI Key: OCOBHMMFTWTQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as diamines and diketones under acidic or basic conditions.

    Substitution Reactions: Introduction of the dimethylamino and methoxyphenethyl groups can be carried out through nucleophilic substitution reactions. Reagents like dimethylamine and 4-methoxyphenethyl bromide are commonly used.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrolo[3,4-d]pyrimidine core, potentially converting it to more saturated derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, compounds with a pyrrolo[3,4-d]pyrimidine core have shown promise in various therapeutic areas, including as anticancer and antiviral agents. The specific compound could be investigated for similar activities, given its structural features.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dimethylamino and methoxyphenethyl groups could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and exhibit similar chemical reactivity.

    Pyrrolo[3,4-d]pyrimidine derivatives: These compounds have the same core structure and are known for their biological activity.

Uniqueness

What sets 4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione apart is the combination of its functional groups, which could confer unique chemical and biological properties. The presence of both dimethylamino and methoxyphenethyl groups might enhance its solubility, stability, and interaction with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research and industrial applications

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-26(2)17-8-6-16(7-9-17)21-20-19(24-23(29)25-21)14-27(22(20)28)13-12-15-4-10-18(30-3)11-5-15/h4-11,21H,12-14H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOBHMMFTWTQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.